molecular formula C11H8N2O B11909672 Pyrrolo[2,1-b]quinazolin-9(1H)-one

Pyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B11909672
M. Wt: 184.19 g/mol
InChI Key: CHHBADVEMSBGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[2,1-b]quinazolin-9(1H)-one, more commonly known in research circles as Deoxyvasicinone, is a tricyclic quinazolinone alkaloid that serves as a fundamental scaffold in medicinal chemistry and organic synthesis . This compound is a core structure of several naturally occurring phytochemicals and is a key intermediate for the synthesis of various natural products, including the bioactive alkaloids vasicinone and isaindigotone . Its derivatives have been demonstrated to exhibit a wide spectrum of biological activities, making them subjects of investigation for antimicrobial, anti-inflammatory, and anticancer effects . The value of this compound extends into synthetic methodology, where it is a target structure for developing novel reactions, such as silver-catalyzed intramolecular alkyne hydroamination and ruthenium-catalyzed oxidative coupling via C-H bond activation . These efficient synthetic strategies allow for the construction of the prized pyrrolo[2,1-b]quinazolinone core from simpler precursors, facilitating access to a diverse array of substituted derivatives for structure-activity relationship studies . Researchers utilize this compound as a versatile building block for the preparation of more complex polyheterocyclic systems and to explore new pharmacological diversification within the quinazolinone class . This product is intended for research applications in a controlled laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H8N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-6H,7H2

InChI Key

CHHBADVEMSBGFP-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=NC3=CC=CC=C3C(=O)N21

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrrolo 2,1 B Quinazolin 9 1h One Derivatives

Classical and Cycloaddition-Based Syntheses of the Pyrrolo[2,1-b]quinazolin-9(1H)-one Core

Traditional synthetic strategies for the this compound framework often rely on cyclization reactions. One notable classical approach involves an azidoreductive cyclization strategy. This method provides a facile route to pyrrolo[2,1-b]quinazoline alkaloids under mild, room-temperature conditions, employing reagents like TMSCl-NaI or enzymatic methods with baker's yeast. nih.gov

Furthermore, cycloaddition reactions represent another key classical pathway. For instance, the synthesis of derivatives like deoxyvasicinone, which contains the this compound core, has been accomplished through the cycloaddition of an iminoketene, generated from anthranilic acid, to a methyl butyrolactam via a sulfinamide anhydride (B1165640) intermediate. rsc.org These methods, while effective, sometimes require harsh conditions or involve sensitive intermediates. rsc.org

Transition Metal-Catalyzed Approaches to this compound Scaffolds

The development of transition metal catalysis has revolutionized the synthesis of complex heterocycles, offering highly efficient and direct routes to the this compound core through novel bond formations.

Ruthenium-Catalyzed Oxidative C-H Functionalization and Cyclization Pathways

A direct and efficient construction of the this compound scaffold has been developed using ruthenium catalysis. rsc.org This strategy involves an oxidative coupling of 2-aryl-quinazolinones with olefins, which proceeds via a C-H bond activation. This initial coupling is followed by an intramolecular aza-Michael reaction, leading to the formation of the tricyclic system. rsc.org This method showcases the power of ruthenium to facilitate a tandem reaction sequence for rapid scaffold assembly. rsc.org

Table 1: Ruthenium-Catalyzed Synthesis of this compound Derivatives rsc.org

2-Aryl-quinazolinone SubstrateOlefinCatalyst SystemYield
2-Phenylquinazolin-4(3H)-oneMethyl acrylate[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2·H2O82%
2-(p-Tolyl)quinazolin-4(3H)-oneMethyl acrylate[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2·H2O85%
2-(4-Methoxyphenyl)quinazolin-4(3H)-oneEthyl acrylate[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2·H2O71%
2-(4-Chlorophenyl)quinazolin-4(3H)-onen-Butyl acrylate[Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2·H2O65%

Rhodium-Catalyzed Cyclization and C-H Amination Reactions

Rhodium catalysis offers a powerful method for constructing the this compound ring system through a tandem sequence. This approach utilizes the reaction of 2-arylquinazolin-4-ones with acrylates. The reaction proceeds via a rhodium-catalyzed C-H activation of the aryl group, followed by an aza-Michael addition, effectively building the pyrrole (B145914) ring onto the quinazolinone core. nih.gov Additionally, rhodium catalysis is employed for the C-H functionalization of 2-arylquinazolinones with 2,2-difluorovinyl tosylate, which serves as a precursor step for creating functionalized derivatives. nih.gov

Table 2: Rhodium-Catalyzed Synthesis of this compound Derivatives nih.gov

2-Arylquinazolin-4-one SubstrateAcrylateCatalyst SystemYield
2-Phenylquinazolin-4(3H)-oneMethyl acrylate[RhCpCl2]2, AgSbF6, Cu(OAc)2·H2ONot specified
2-(p-Tolyl)quinazolin-4(3H)-oneEthyl acrylate[RhCpCl2]2, AgSbF6, Cu(OAc)2·H2ONot specified

Palladium-Catalyzed Cycloaddition and C-H Functionalization Strategies

Palladium catalysis is prominently used for the functionalization of the pre-formed this compound scaffold. The Suzuki-Miyaura cross-coupling reaction is a key strategy for this purpose. This reaction enables the introduction of various aryl groups at specific positions, such as the 7-position, by coupling a halogenated precursor (e.g., 7-bromo-2,3-dihydrothis compound) with an appropriate boronic acid or its ester. nih.govorganic-chemistry.org This method is highly valued for its broad functional group tolerance and efficiency in creating carbon-carbon bonds. nih.gov Earlier methods also report a Pd(OAc)2-catalyzed carbonyl-insertion reaction for the synthesis of the core structure. rsc.org

Table 3: Palladium-Catalyzed Suzuki-Miyaura Functionalization of the this compound Scaffold

SubstrateCoupling PartnerCatalyst SystemYield
7-Bromo-2,3-dihydrothis compoundPhenylboronic acidPd(PPh3)4, K2CO3High
7-Bromo-2,3-dihydrothis compound4-Fluorophenylboronic acidPd(PPh3)4, K2CO3High
7-Bromo-2,3-dihydrothis compound3-Chloro-4-fluorophenylboronic acidPd(PPh3)4, K2CO3High

Copper-Mediated Synthesis of this compound Analogues

While copper catalysis is a versatile tool in heterocyclic synthesis, its application for the specific construction of the this compound scaffold is not prominently featured in the reviewed literature. Copper catalysts, such as copper acetate (B1210297), are well-documented in the synthesis of related isomers, for instance, in the C(sp3)-H functionalization of 4-methylquinazolines to form pyrrolo[1,2-c]quinazolines. However, methodologies directly targeting the this compound core using copper mediation appear to be less common compared to other transition metals.

Silver-Catalyzed Intramolecular Alkyne Hydroamination for this compound Formation

A highly effective and widely applicable methodology for constructing the this compound core is the silver-catalyzed intramolecular hydroamination of alkynes. rsc.org This reaction typically uses silver trifluoromethanesulfonate (B1224126) (AgOTf) as the catalyst. rsc.org The process involves the cyclization of 2-(3-butynyl)-4(3H)-quinazolinone substrates, where the silver catalyst activates the alkyne for nucleophilic attack by the quinazolinone nitrogen. rsc.org This strategy is noted for its broad substrate scope and ability to produce the desired fused heterocyclic products in good to excellent yields under relatively mild conditions. rsc.orgrsc.org

Table 4: Silver-Catalyzed Intramolecular Hydroamination for this compound Synthesis rsc.org

Substrate (2-(3-butynyl)-4(3H)-quinazolinone derivative)CatalystSolventTemperatureYield
UnsubstitutedAgOTf (5 mol%)Toluene80 °C95%
6-Chloro derivativeAgOTf (5 mol%)Toluene80 °C90%
6-Bromo derivativeAgOTf (5 mol%)Toluene80 °C85%
6-Methyl derivativeAgOTf (5 mol%)Toluene80 °C92%
8-Methyl derivativeAgOTf (5 mol%)Toluene80 °C89%

Eco-Friendly and Advanced Metal-Free Synthetic Protocols for this compound

In recent years, a strong emphasis has been placed on developing synthetic methods that are not only efficient but also environmentally benign. This has led to the exploration of metal-free catalytic systems, alternative energy sources, and greener reaction media for the synthesis of complex molecules like this compound.

Organocatalytic and Brønsted Acid-Catalyzed Methods

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative for the construction of complex molecular architectures. Brønsted acids, in particular, have proven to be effective catalysts for the synthesis of quinazolinone-based structures.

A study demonstrated the use of a Brønsted acidic ionic liquid for the one-pot, solvent-free synthesis of 4(3H)-quinazolinones, which are precursors to the this compound system. acs.org This method offers advantages such as operational simplicity and the use of a recyclable catalyst. While not directly forming the tricyclic system, this approach provides a green pathway to key intermediates.

Furthermore, the application of various Brønsted acids has been explored in cascade reactions to form related polycyclic systems. For instance, the reaction of anthranilamide and ethyl levulinate can be catalyzed by Brønsted acids like Amberlyst® 15 to yield pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivatives. mdpi.comnih.gov This reaction proceeds through a double cyclocondensation cascade, highlighting the utility of Brønsted acids in promoting multiple bond-forming events in a single operation. mdpi.comnih.gov The efficiency of these catalysts is dependent on their properties and the reaction conditions, with sulfonic acid-based catalysts showing particular promise. nih.gov

Catalyst Starting Materials Product Key Features
Brønsted Acidic Ionic Liquid2-Aminobenzamide, Aldehydes/Ketones4(3H)-QuinazolinonesSolvent-free, one-pot, recyclable catalyst.
Amberlyst® 15 (Brønsted acid)Anthranilamide, Ethyl LevulinatePyrrolo[1,2-a]quinazoline-1,5-dioneHeterogeneous catalyst, cascade reaction. mdpi.comnih.gov
p-Toluenesulfonic acid (p-TsOH)Anthranilamide, Ethyl LevulinatePyrrolo[1,2-a]quinazoline-1,5-dioneEffective at higher temperatures. nih.gov

Photocatalytic Transformations Leading to this compound

Visible-light photocatalysis has gained significant traction as a sustainable method for driving chemical transformations. This approach utilizes light as a clean and renewable energy source to initiate reactions, often under mild conditions. While direct photocatalytic synthesis of the parent this compound is not extensively documented, related pyrrolo[2,1-a]isoquinolines have been developed as potent organic photocatalysts. researchgate.net These catalysts, activated by visible light, can facilitate a range of molecular transformations through single-electron transfer (SET) or energy transfer (EnT) mechanisms. researchgate.net This suggests the potential for developing photocatalytic cycles that could lead to the construction of the this compound ring system, for example, through intramolecular cyclizations of appropriately functionalized precursors.

Microwave-Assisted Syntheses of this compound Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Several studies have reported the use of microwave irradiation to facilitate the synthesis of quinazolinone derivatives, which are key precursors for the target scaffold. nih.govnih.gov For instance, the condensation of 2-aminobenzamides with orthoesters or aldehydes can be significantly accelerated under microwave conditions. nih.gov

More directly, a one-pot, three-component synthesis of pyrrolo[1,2-c]quinazoline derivatives has been developed using microwave assistance. revistadechimie.ro This method involves the in situ formation of a quinazolinium N-ylide, which then undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne. revistadechimie.ro This approach provides rapid access to a library of substituted pyrrolo[1,2-c]quinazolines. revistadechimie.ro While this produces an isomer of the target compound, the strategy highlights the power of microwave heating in facilitating multicomponent reactions to build complex heterocyclic systems.

Reaction Type Starting Materials Product Reaction Conditions Advantages
Three-component reactionQuinazolines, 2-Bromoacetyl derivatives, Electron-deficient alkynesPyrrolo[1,2-c]quinazolinesMicrowave irradiation, 1,2-EpoxybutaneRapid, one-pot, good yields. revistadechimie.ro
Condensation2-Aminobenzophenones, Urea4-Phenylquinazolin-2(1H)-onesMicrowave irradiation, Acetic acidReduced reaction times, good yields. nih.gov

Electrosynthesis Approaches for this compound

Electrosynthesis offers a green and powerful alternative to conventional chemical methods, using electricity to drive redox reactions. This technique can often be performed at room temperature and pressure, minimizing waste and avoiding the use of stoichiometric oxidants or reductants. Although specific examples of the electrosynthesis of the this compound core are not prevalent in the searched literature, the principles of electrosynthesis are well-suited for the types of cyclization reactions often employed in its synthesis. For instance, intramolecular cyclizations involving the formation of C-N or C-C bonds could potentially be achieved through electrochemical oxidation or reduction of suitable precursors.

Iodine-Catalyzed Synthesis of this compound Analogues

Iodine, being an inexpensive and low-toxicity element, has found widespread use as a catalyst in organic synthesis. It can act as a Lewis acid or a redox catalyst, promoting a variety of transformations. An efficient iodine-catalyzed cascade coupling protocol has been developed for the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org This metal-free process utilizes DMSO as the oxidant and proceeds via sp3 and sp2 C-H cross-dehydrogenative coupling, affording the products in good to excellent yields. rsc.org While this method yields a related heterocyclic system, the underlying strategy of iodine-catalyzed C-H functionalization and cyclization could be adapted for the synthesis of pyrrolo[2,1-b]quinazolin-9(1H)-ones from appropriate starting materials.

Chemoenzymatic Synthesis and Enantioselective Resolution of this compound Intermediates

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods. Chemoenzymatic approaches, which combine the selectivity of enzymes with the efficiency of chemical reactions, offer a powerful strategy for obtaining chiral molecules.

A notable example is the lipase-catalyzed resolution of vasicinone (B1682191), a naturally occurring pyrrolo[2,1-b]quinazolinone alkaloid. acs.orgnih.govresearchgate.net In this process, a racemic mixture of vasicinone is treated with a lipase (B570770), such as lipase PS, in the presence of an acyl donor. The enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been shown to provide the acetate of (S)-vasicinone with a high enantiomeric excess (98% ee). acs.orgnih.govresearchgate.net This chemoenzymatic strategy provides an effective route to enantiomerically enriched pyrrolo[2,1-b]quinazolinones, which is crucial for studying their stereospecific biological activities.

Furthermore, baker's yeast has been employed in the azidoreductive cyclization to produce pyrrolo[2,1-b]quinazoline alkaloids under mild, room temperature conditions, demonstrating the utility of whole-cell biocatalysis in the synthesis of these compounds. acs.orgnih.govresearchgate.net

Enzyme/Biocatalyst Substrate Product Key Outcome
Lipase PSRacemic VasicinoneAcetate of (S)-VasicinoneEnantioselective acylation, 98% ee. acs.orgnih.govresearchgate.net
Baker's YeastAzido precursorPyrrolo[2,1-b]quinazoline alkaloidAzidoreductive cyclization at room temperature. acs.orgnih.govresearchgate.net

Biological Activity and Pharmacological Relevance of Pyrrolo 2,1 B Quinazolin 9 1h One and Its Analogues

Broad Spectrum of Biological Activities Associated with Pyrrolo[2,1-b]quinazolin-9(1H)-one Scaffolds

Derivatives of the this compound core have demonstrated a wide array of pharmacological effects. These compounds are recognized for their potential as anticancer, anti-inflammatory, and antimicrobial agents. ontosight.aiontosight.ai The unique three-dimensional structure of the this compound moiety allows for interaction with a variety of biological targets, leading to a broad spectrum of activities.

The biological versatility of this scaffold is further highlighted by the activities of its analogues. For instance, pyrrolo[1,2-a]quinazolines, which are isomeric to the pyrrolo[2,1-b]quinazoline system, have shown anti-inflammatory, antibacterial, and antiarrhythmic properties. beilstein-journals.org Some have also been identified as central nervous system suppressants and inhibitors of poly-ADP ribose polymerase (PARP). beilstein-journals.org Similarly, pyrrolo[2,1-b] ontosight.airesearchgate.netbenzothiazole (PBTA) derivatives, which share a related fused heterocyclic structure, have been investigated as potential anticonvulsant agents and have shown antibacterial, antifungal, antioxidant, and cytotoxic activities. beilstein-journals.org The exploration of these related scaffolds underscores the therapeutic potential inherent in the core quinazolinone structure.

Molecular Mechanisms of Action and Target Identification for this compound

The pharmacological effects of this compound derivatives are a consequence of their interaction with specific biomolecules and modulation of cellular signaling pathways.

Interaction with Specific Enzymes and Receptors

A significant area of investigation for this compound analogues has been their ability to inhibit cholinesterase enzymes, which is a key strategy in the management of Alzheimer's disease. nih.gov A study focused on novel 7-aryl-2,3-dihydrothis compound derivatives identified a compound, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydrothis compound, as a potent cholinesterase inhibitor with an IC₅₀ value of 6.084 ± 0.26 μM. nih.gov Molecular dynamics simulations have provided insights into the interaction of this lead compound with the enzyme, suggesting its potential as a drug candidate for Alzheimer's disease. nih.gov

Furthermore, related quinazoline-containing compounds have been shown to bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its polymerization. nih.gov This interaction is a critical mechanism for the anticancer activity of these molecules.

Modulation of Cellular Pathways

The anticancer effects of this compound derivatives are often linked to their ability to interfere with cell cycle progression and induce apoptosis. ontosight.ai One of the key pathways modulated by these compounds is the STING (stimulator of interferon genes) pathway, which plays a crucial role in the innate immune response. A novel pyrrolopyrimidinone-based ENPP1 inhibitor was found to activate the STING pathway, leading to enhanced cytokine release and a potent innate immune response, highlighting its potential for cancer immunotherapy. acs.org This compound demonstrated the ability to enhance STING-mediated immune activation without causing cytotoxicity or significant inflammatory side effects. acs.org

Inhibition of Key Biological Processes (e.g., Tubulin Polymerization, Thrombin-Induced Aggregation)

A significant mechanism of action for the anticancer activity of some this compound analogues is the inhibition of tubulin polymerization. This process is essential for microtubule formation, which is critical for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. nih.govchemrxiv.org For example, certain 3-alkyl substituted 7-phenyl-3H-pyrrolo[3,2-f]quinazolin-9-ones have demonstrated significant in vitro inhibitory activity against tubulin polymerization. nih.gov

In addition to their effects on tubulin, some derivatives of the broader pyrroloquinazoline class have been found to inhibit thrombin-induced aggregation. nih.gov This suggests a potential role for these compounds in cardiovascular research, although this is a less explored area compared to their anticancer properties.

Specific Therapeutic Research Areas for this compound Derivatives

The diverse biological activities of this compound derivatives have led to their investigation in several specific therapeutic areas, with a primary focus on oncology.

Antineoplastic and Cytotoxic Potential of this compound Compounds

The cytotoxic and antineoplastic properties of this compound and its analogues are well-documented. These compounds have been evaluated against various cancer cell lines, demonstrating a range of potencies.

In one study, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were synthesized and evaluated for their in vitro cytotoxicity against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines. nih.gov While many of the synthesized compounds were inactive, two compounds, 4h and 4i, showed notable activity. nih.gov Compound 4h, with a 4-methoxyphenyl (B3050149) group at the 3-position and a 4-fluorophenyl group at the 5-position, exhibited significant cytotoxicity against all three cell lines. nih.govndl.gov.in Compound 4i, featuring a phenyl group at the 3-position and a 3-chlorophenyl group at the 5-position, was particularly effective against vascular tumor endothelial cells (sEnd.2) with an IC₅₀ value of 0.80 μM, while showing moderate activity against the melanoma and breast cancer cell lines. nih.gov

The table below summarizes the in vitro cytotoxicity of selected 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one derivatives. nih.gov

Compound3-substituent5-substituentMCF-7 IC₅₀ (μM)B16 IC₅₀ (μM)sEnd.2 IC₅₀ (μM)
4h 4-methoxyphenyl4-fluorophenylSignificant cytotoxicitySignificant cytotoxicitySignificant cytotoxicity
4i Phenyl3-chlorophenyl11.359.360.80

Furthermore, the broader class of fused pyrrolo[2,1-a]isoquinolines, which share structural similarities, have also been identified as potent cytotoxic agents and topoisomerase inhibitors. semanticscholar.org This highlights the potential of the pyrrolo-fused heterocyclic scaffold in the development of new anticancer drugs.

Antimicrobial and Antifungal Investigations of this compound Analogues

The broader class of quinazolinones has been extensively studied for its antimicrobial properties. ontosight.ai However, research specifically targeting the antimicrobial and antifungal activities of this compound and its close analogues is an emerging field. Studies on related structures, such as pyrrolo[1,2-a]quinazolines and triazolo[1,5-a]quinazolinones, have indicated the potential of this fused heterocyclic system to yield potent antimicrobial agents.

One study investigated a series of 1,5-disubstituted pyrrolo[1,2-a]quinazoline derivatives for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net While not the exact pyrrolo[2,1-b] isomer, these findings suggest that the general pyrrolo-quinazoline framework is a promising starting point for the development of new antibacterial compounds. researchgate.net

In the realm of antifungal research, a study on synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline (B3350903) analogues demonstrated significant inhibitory potential against Candida albicans. mdpi.com Several of these derivatives exhibited higher efficacy than the standard antifungal drug fluconazole (B54011). For instance, compounds designated as BQ-06, BQ-07, and BQ-08 showed the highest minimum inhibitory concentrations (MICs) at 0.4 µg/mL, a notable potency compared to fluconazole's MIC of 30 µg/mL. mdpi.com

Another investigation focused on 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones. The antifungal activity of these compounds was tested against C. albicans, with the compound having a phenyl group demonstrating activity comparable to the standard drugs Furacin and Fluconazole. jocpr.com

Furthermore, a study on 5,6,7,8-tetrahydro- ontosight.ainih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) revealed its effectiveness against several fungal strains. nih.gov It showed particular potency against Aspergillus niger, with an inhibition zone equal to that of fluconazole. nih.gov

While these studies are on related heterocyclic systems, they underscore the potential of the broader quinazolinone family, including the this compound scaffold, as a source of new antimicrobial and antifungal agents.

Table 1: Antifungal Activity of Selected Quinazolinone and Related Analogues

Compound/Analogue Target Organism Key Findings Reference
Dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a]quinoline derivatives (BQ-06, BQ-07, BQ-08) Candida albicans MIC of 0.4 µg/mL, more potent than fluconazole (30 µg/mL). mdpi.com
3-Aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones Candida albicans Activity of the phenyl-substituted derivative was comparable to Furacin and Fluconazole. jocpr.com
5,6,7,8-Tetrahydro- ontosight.ainih.govnih.govtriazolo[5,1-b]quinazolin-9(4H)-one (THTQ) Aspergillus niger Inhibition zone equal to that of the standard drug fluconazole. nih.gov
Quinazolone Pyridinium 19a E. coli and P. aeruginosa MIC values of 0.5 μg/mL against both bacteria. mdpi.com

Anti-inflammatory Research on this compound Structures

Analogues of this compound have been investigated for their anti-inflammatory properties, with some derivatives showing significant potential. A notable example is the pyrroloquinazoline derivative, 3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ). nih.gov This compound has been shown to exert its anti-inflammatory effects through a dual inhibition mechanism, targeting both cyclo-oxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

In in-vitro studies, PQ inhibited COX-2 activity in human monocytes and with purified ovine isoenzymes, without significantly affecting COX-1 activity. nih.gov This selectivity for COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. The compound also inhibited the release of prostaglandin (B15479496) E2 in lipopolysaccharide-stimulated RAW 264.7 cells. nih.gov

In-vivo studies using a zymosan-injected mouse air pouch model further confirmed the anti-inflammatory action of PQ. nih.gov Oral administration of the compound led to a significant reduction in cell migration and levels of the pro-inflammatory mediator leukotriene B4. nih.gov It also inhibited prostaglandin E2 levels without altering the expression of COX-2. nih.gov Furthermore, the compound demonstrated analgesic effects by significantly reducing carrageenan-induced mouse paw edema and phenyl-p-benzoquinone-induced writhing in mice. nih.gov

While research on other related heterocyclic systems, such as pyrazolo[1,5-a]quinazolines and pyrrolo[2,3-d]pyrimidines, has also identified compounds with anti-inflammatory activity, the work on the PQ derivative provides direct evidence of the therapeutic potential of the this compound scaffold in inflammation. mdpi.comresearchgate.net

Table 2: Anti-inflammatory Activity of a this compound Analogue

Compound Mechanism of Action In-vivo Model Key Findings Reference
3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) Dual inhibitor of COX-2 and 5-LOX Carrageenan-induced mouse paw edema Significantly reduced edema and exhibited analgesic effects. nih.gov
3-(4'-acetoxy-3',5'-dimethoxy)benzylidene-1,2-dihydropyrrolo[2,1-b]quinazoline-9-one (PQ) Dual inhibitor of COX-2 and 5-LOX Zymosan-injected mouse air pouch Marked reduction in cell migration and leukotriene B4 levels. nih.gov

Antimalarial Activity of this compound and Related Compounds

The quinazoline (B50416) scaffold is a key feature in several compounds investigated for their antimalarial activity. While research on the specific this compound structure is limited in this context, studies on closely related pyrroloquinazoline derivatives have shown promising results.

One area of investigation has focused on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives. nih.govresearchgate.net The lead compound in this class, WR227825, is a highly potent antimalarial agent. nih.gov A series of its derivatives, including carbamates, carboxamides, and succinimides, have been synthesized and evaluated. The acetamide (B32628) and imide derivatives demonstrated potent inhibition of cell growth in four clones of Plasmodium falciparum and were highly active against Plasmodium berghei in mice. nih.govresearchgate.net For example, the tetra-acetamide derivative 3a cured monkeys infected with a highly resistant strain of Plasmodium vivax. researchgate.net

In contrast, a series of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were evaluated for their in-vitro antimalarial activity against the chloroquine-sensitive 3D7 strain of P. falciparum. mdpi.com The results indicated that these compounds were generally inactive, with IC50 values greater than 10 μM. mdpi.com This suggests that the specific substitution pattern and the arrangement of the pyrrole (B145914) and quinazoline rings are crucial for antimalarial efficacy.

These studies highlight the potential of the broader pyrroloquinazoline class in antimalarial drug discovery, while also demonstrating that specific structural features are critical for activity.

Table 3: Antimalarial Activity of Selected Pyrroloquinazoline Analogues

Compound/Analogue Target Organism/Strain Activity Key Findings Reference
Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives (e.g., tetra-acetamide 3a) P. falciparum (D-6, RCS, W-2, TM91C235), P. berghei, P. vivax (AMRU-1) Highly Active Potent cell growth inhibition; 100% cure in mice; cured monkeys with resistant P. vivax. nih.govresearchgate.net
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones P. falciparum (3D7) Inactive IC50 values > 10 μM. mdpi.com

Neurological and Central Nervous System (CNS) Activities (e.g., Antidepressant, Cholinesterase Inhibition)

The this compound scaffold has been explored for its potential in treating neurological disorders, particularly in the context of Alzheimer's disease through the inhibition of cholinesterases.

A study focused on the design and synthesis of 28 novel 7-aryl-2,3-dihydrothis compound derivatives as potential cholinesterase inhibitors. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. The results showed that most of the synthesized compounds significantly inhibited both enzymes in the micromolar range.

The substitution pattern on the benzene (B151609) ring was found to have a considerable effect on the inhibitory potency. Compounds bearing methyl, methoxy (B1213986), or halogen substituents demonstrated potent inhibition of both AChE and BChE. Notably, the 7-(3-Chloro-4-fluorophenyl)-2,3-dihydrothis compound derivative emerged as the most effective inhibitor, with an IC50 value of 6.084 ± 0.26 μM for AChE. Molecular dynamics simulations provided insights into the interaction of this lead compound with the enzyme, suggesting its potential as a drug candidate for Alzheimer's disease.

While the broader class of quinazolinones has been investigated for various CNS activities, including antidepressant effects, specific research on the antidepressant properties of this compound analogues is less documented. However, the promising results in the area of cholinesterase inhibition highlight the potential of this scaffold in the development of therapies for neurodegenerative diseases.

Table 4: Cholinesterase Inhibitory Activity of 7-Aryl-2,3-dihydrothis compound Derivatives

Compound Target Enzyme IC50 Value (μM) Key Findings
7-(3-Chloro-4-fluorophenyl)-2,3-dihydrothis compound Acetylcholinesterase (AChE) 6.084 ± 0.26 Most potent inhibitor in the series.
7-(3-Chloro-4-fluorophenyl)-2,3-dihydrothis compound Butyrylcholinesterase (BChE) 29.01 ± 0.74 Exhibited significant inhibition.

Respiratory System Effects (e.g., Bronchodilatory, Antianaphylactic)

Analogues of this compound have shown potential in the treatment of respiratory conditions, particularly as bronchodilators. Research into related imidazo[2,1-b]quinazolin-5(10H)-ones has provided evidence for the bronchodilatory activity of this class of compounds.

A study on 10-substituted imidazo[2,1-b]quinazolin-5(10H)-ones revealed that several members of this class exhibited pronounced broncholytic activity. nih.gov The structure-activity relationships were investigated using the guinea pig histamine (B1213489) aerosol test. Two analogues were identified as being five to ten times more active than theophylline, a standard bronchodilator, without causing significant central nervous system or cardiovascular side effects. nih.gov

These findings suggest that the quinazoline ring system, when appropriately fused with other heterocyclic rings like imidazole (B134444) or pyrrole, can lead to potent and selective bronchodilator agents. While direct studies on the respiratory effects of this compound itself are not extensively documented in the reviewed literature, the activity of the closely related imidazo[2,1-b]quinazolin-5(10H)-ones indicates a promising avenue for future research into the therapeutic potential of this scaffold for respiratory diseases.

Table 5: Bronchodilatory Activity of Imidazo[2,1-b]quinazolin-5(10H)-one Analogues

Compound Class Test Model Key Findings Reference
10-Substituted imidazo[2,1-b]quinazolin-5(10H)-ones Guinea pig histamine aerosol test Several compounds showed pronounced broncholytic activity. Two analogues were 5-10 times more active than theophylline. nih.gov

Structure Activity Relationship Sar and Derivatization Studies of Pyrrolo 2,1 B Quinazolin 9 1h One

Elucidation of Key Structural Motifs for Potency and Selectivity in Pyrrolo[2,1-b]quinazolin-9(1H)-one Derivatives

The potency and selectivity of this compound derivatives are intricately linked to their structural features. The core heterocyclic system itself is a fundamental determinant of activity. For instance, the linear pyrrolo[2,1-b]quinazoline core is found in naturally occurring vasicinone (B1682191) alkaloids, which exhibit a range of biological effects. beilstein-journals.orgnih.gov Synthetic analogues with an angular pyrrolo[1,2-a]quinazoline structure have also demonstrated activities such as anti-inflammatory, antibacterial, and antiarrhythmic properties. beilstein-journals.orgnih.gov

Studies on various derivatives have highlighted the importance of specific substitution patterns. For example, in a series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones, the presence of a phenyl or a 4-methoxyphenyl (B3050149) group at the 3-position was found to be more favorable for cytotoxicity against certain cancer cell lines compared to a 4-halogenophenyl substituent. nih.gov This suggests that both electronic and steric factors of the substituent at this position play a crucial role in modulating biological activity.

Furthermore, the nature of the substituent at the 6-position of the pyrrolo[2,3-d]pyrimidine core, a related heterocyclic system, has been shown to influence the spectrum of receptor tyrosine kinase (RTK) inhibition. nih.gov Homologation of the side chain at this position from a methylene (B1212753) to an ethyl group was found to broaden the range of inhibited RTKs, indicating that the flexibility and length of this chain are key for interacting with different kinase targets. nih.gov

The stereochemistry of the molecule can also be a critical factor. For instance, the (3S) configuration of 2,3-dihydro-3,7-dihydroxy-pyrrolo[2,1-b]quinazolin-9(1H)-one is noted as being crucial for its biological activity. ontosight.ai This underscores the importance of the three-dimensional arrangement of atoms in the molecule for its interaction with biological targets.

Impact of Substituent Effects on the this compound Ring System

The introduction of various substituents onto the this compound ring system has a profound impact on its chemical properties and biological activity. The electronic nature of these substituents can influence the reactivity of the heterocyclic core and its ability to participate in intermolecular interactions.

The position of the substituent is equally important. In a study of pyrrolo[3,2,1-ij]quinoline derivatives, the optimal moiety for potent histamine (B1213489) and PAF antagonism was found to be a specific piperazinylethyl chain at the 1-position in conjunction with a methyl group at the 2-position. drugbank.com This highlights the specific spatial requirements for effective interaction with the biological targets.

Moreover, the substituent on the quinazoline (B50416) ring has been observed to have minimal effect on the yield or selectivity of certain chemical transformations, such as the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.org This suggests that for some synthetic strategies, the reactivity is primarily governed by other parts of the molecule.

Strategies for Chemical Modification and Functionalization of this compound

The development of novel this compound derivatives with enhanced or specific biological activities relies heavily on effective chemical modification and functionalization strategies. These strategies aim to introduce diverse chemical motifs and to explore different regions of the molecule's chemical space.

Regioselective Functionalization and Oxidation/Reduction Chemistry

Regioselectivity is a key challenge and a powerful tool in the functionalization of the this compound scaffold. Achieving selective modification at a specific position allows for the systematic exploration of structure-activity relationships.

One example of a regioselective synthesis is the PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3Н)-ones. beilstein-journals.orgnih.gov This method leads to the formation of 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones with high regioselectivity. beilstein-journals.orgnih.gov The reaction proceeds through a specific cyclization pathway, demonstrating control over the position of the newly introduced functional group.

Oxidation and reduction reactions are also employed to modify the core structure. For instance, 2,3-dihydroquinazolin-4(1H)-ones can be readily oxidized to the corresponding quinazolinones in a subsequent one-pot reaction. mdpi.com This transformation alters the planarity and electronic properties of the heterocyclic system, which can have a significant impact on its biological profile.

Introduction of Diverse Functional Groups (e.g., Halogens, Methoxy (B1213986), Amino)

The introduction of a wide array of functional groups onto the this compound framework is a common strategy to modulate its physicochemical and biological properties. Halogens, methoxy groups, and amino groups are frequently utilized for this purpose.

Halogen atoms can influence the lipophilicity and metabolic stability of a molecule. In some cases, the introduction of a halogen can lead to enhanced biological activity. For example, a 2'-fluoro, 4'-chloroaniline substituent in a series of pyrrolo[2,3-d]pyrimidines resulted in a potent EGFR inhibitor. nih.gov

Methoxy groups, being electron-donating, can alter the electronic landscape of the molecule. The presence of a 4-methoxyphenyl group at the 3-position of certain pyrroloquinazolinones was associated with significant cytotoxicity. nih.gov

The amino group, a key functional group in many biologically active molecules, can participate in hydrogen bonding and salt bridge formation, which are crucial for target binding. The synthesis of 7-amino-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one demonstrates the successful incorporation of this functional group onto the core scaffold. uni.lu

Development of Hybrid and Conjugated this compound Derivatives

Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, has been explored to create novel this compound derivatives with potentially synergistic or dual-acting properties.

An example of this approach is the integration of indole (B1671886) and dihydroquinazolin-1H-one moieties to generate 1H-pyrrolo[3,2,1-ij]quinazolin-1-ones. mdpi.com This strategy aimed to combine the structural features of both heterocyclic systems to explore new chemical space and potential biological activities. mdpi.com These hybrid molecules were subsequently evaluated for their cytotoxic properties. mdpi.com

The development of conjugated systems is another avenue for derivatization. For instance, Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones has been used to synthesize methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. rsc.org These reactions introduce unsaturation into the pyrrolidine (B122466) or piperidine (B6355638) ring, creating conjugated systems that can have distinct electronic and conformational properties compared to their saturated counterparts.

Advanced Characterization and Computational Approaches for Pyrrolo 2,1 B Quinazolin 9 1h One

Spectroscopic Analysis for Structural Elucidation of Pyrrolo[2,1-b]quinazolin-9(1H)-one

Spectroscopic methodologies are indispensable for the unambiguous confirmation of the this compound scaffold and for delineating the specific arrangement of its constituent atoms.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone technique for elucidating the intricate structural details of this compound and its analogues. These analyses provide precise information about the chemical environment of each hydrogen and carbon atom within the molecule, allowing for the confirmation of the core structure and the determination of substituent positions.

In the ¹H NMR spectrum of a derivative, specific proton signals can be assigned to their respective positions on the heterocyclic framework. For instance, in a study of 9-aminoquino[2',3':3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one, a derivative of the parent structure, the proton signals were meticulously assigned. nih.govcam.ac.uk The chemical shifts (δ) are influenced by the electronic environment, with electron-withdrawing or -donating groups causing characteristic downfield or upfield shifts, respectively.

Similarly, ¹³C NMR spectroscopy provides data for every carbon atom in the molecule, further confirming the structural integrity. The chemical shifts in the ¹³C NMR spectrum are indicative of the carbon's hybridization and its bonding environment. For complex derivatives, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to definitively assign all proton and carbon signals, ensuring a comprehensive structural elucidation. nih.govcam.ac.uk

Below is a table summarizing representative ¹H and ¹³C NMR data for a derivative of this compound.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
1-H8.13 (d, J = 8.0 Hz)128.4
2-H7.73 (t, J = 7.3 Hz)127.7
3-H7.88 (t, J = 7.2 Hz)130.2
4-H8.22 (d, J = 8.2 Hz)129.5
7-H7.66 (d, J = 8.7 Hz)129.1
8-H7.20 (dd, J = 8.8, 2.5 Hz)122.3
10-H7.36 (d, J = 2.5 Hz)106.1
13-CH₂5.27 (s)47.2
14-H8.69 (s)131.5
4a-C-148.2 or 148.3
5a-C-152.0
5b-C-148.3 or 148.2
6a-C-139.7
9-C-148.7
10a-C-122.4
11-C-159.4
13a-C-130.5
14a-C-128.1

Data for 9-Aminoquino[2',3':3,4]pyrrolo[2,1-b]quinazolin-11(13H)-one, a derivative, as reported in a study by Haider et al. nih.govcam.ac.uk

Mass Spectrometry (MS) for Molecular Confirmation and Metabolic Profiling

Mass spectrometry (MS) is a powerful analytical technique used for the precise determination of the molecular weight of this compound and its derivatives, as well as for studying their fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which serve to confirm the elemental composition of a synthesized compound. nih.govcam.ac.ukresearchgate.net

For example, the structure of a synthesized amino derivative of the parent compound was confirmed by a prominent M⁺ peak in the mass spectrum and by high-resolution ESI-TOF-MS data. nih.govcam.ac.uk The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable structural information. While specific metabolic profiling studies on this compound are not extensively reported, the fragmentation behavior of related heterocyclic systems can provide insights into its potential metabolic fate. The characteristic losses of small molecules upon fragmentation can help in the identification of metabolites in complex biological matrices.

The predicted collision cross-section (CCS) values for various adducts of a related amino derivative provide further data for its identification in complex mixtures.

Adduct m/z Predicted CCS (Ų)
[M+H]⁺202.09749140.8
[M+Na]⁺224.07943151.4
[M-H]⁻200.08293143.8
[M+NH₄]⁺219.12403161.1
[M+K]⁺240.05337146.9

Predicted data for 7-amino-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one from PubChemLite. nist.gov

X-ray Crystallography for Definitive Structural Determination of this compound

The crystal data for 2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione is presented below.

Crystal Data Parameter Value
FormulaC₁₁H₁₀N₂S
Molecular Weight202.27
Crystal SystemTrigonal
Space GroupR3c
a (Å)26.206 (1)
c (Å)7.441 (2)
V (ų)4425.5 (12)
Z18

Data from a study on 2,3-Dihydropyrrolo[2,1-b]quinazoline-9(1H)-thione. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features such as the carbonyl (C=O) group of the quinazolinone ring and the various C-H, C-N, and C=C bonds.

In the IR spectrum of a derivative, the characteristic absorption bands provide evidence for the presence of specific functional groups. For example, the IR spectrum of 8-Bromo-3,5-diphenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one, a related compound, shows distinct peaks corresponding to N-H stretching, C-H stretching of aromatic and aliphatic groups, and a strong absorption for the C=O group. researchgate.net

The table below lists some characteristic IR absorption frequencies for a derivative of the parent compound.

Functional Group Absorption Frequency (cm⁻¹)
N-H Stretch3185
C-H Stretch (Aromatic)3074
C=O Stretch (Amide)1647
C=C Stretch (Aromatic)1456
C-N Stretch1276

Data for 8-Bromo-3,5-diphenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-one. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational approaches, particularly molecular docking, play a pivotal role in predicting and understanding the interactions between this compound derivatives and their potential biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and for elucidating the mechanism of action at a molecular level.

Several studies have employed molecular docking to investigate the binding modes of this compound derivatives with various protein targets. guidechem.comnist.govspectrabase.com For instance, derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one, a structurally related scaffold, were subjected to docking studies to evaluate their potential as inhibitors of coagulation factors Xa and XIa. guidechem.comnist.govspectrabase.com These simulations revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligands and the amino acid residues in the active site of the enzymes. The insights gained from these docking studies guide the design and synthesis of more potent and selective inhibitors. The docking scores and predicted binding energies help in prioritizing compounds for further experimental evaluation.

In Silico Prediction of Biological Activity and Metabolic Pathways

In the realm of contemporary drug discovery and development, in silico methodologies are indispensable for the early-stage assessment of novel chemical entities. These computational approaches allow for the prediction of a compound's pharmacological profile and metabolic fate, thereby guiding further experimental investigation. For the chemical compound this compound and its derivatives, a range of computational studies have been undertaken to elucidate their potential therapeutic applications and metabolic pathways. These studies primarily involve molecular docking simulations to predict biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to forecast pharmacokinetic and toxicological properties.

The quinazolinone scaffold, a core component of the target compound, is recognized for its broad spectrum of biological activities. ontosight.ainih.govrsc.org Computational studies on various quinazolinone derivatives have predicted interactions with several key biological targets, suggesting potential therapeutic uses.

Predicted Biological Activities

Molecular docking and quantitative structure-activity relationship (QSAR) studies on compounds structurally related to this compound have predicted a variety of biological activities. These predictions are based on the compound's ability to bind to specific protein targets that are implicated in various diseases.

Table 1: Predicted Biological Activities of Structurally Related Quinazolinone Derivatives

Predicted ActivityProtein Target(s)Predicted Binding Mode/InteractionReference Compound(s)
Anticancer EGFR, VEGFR2, c-Met, Topoisomerase II, MMP-13, PARP-1, DHFRInhibition of kinase activity, DNA replication, or matrix metalloproteinases through interactions with key amino acid residues in the active site. nih.govnih.govnih.govresearchgate.netresearchgate.netrsc.orgVarious quinazolinone derivatives
Anti-inflammatory Cyclooxygenase (COX)Inhibition of COX enzymes, which are key in the inflammatory pathway.Quinazolinone derivatives
Antimicrobial DNA GyraseInhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. Pyrrolo[1,2-a]quinazoline derivative
Antileishmanial Not specifiedInhibition of parasite growth. mdpi.com2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones
Antimalarial Plasmodium falciparum lactate (B86563) dehydrogenase (pLDH)Generally inactive with IC50 values > 10 μM. mdpi.com2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones

This table is generated based on data from studies on various quinazolinone derivatives, which are structurally related to this compound. The predictions are not specific to this compound itself but are indicative of the potential activities of this chemical class.

Research on a series of novel quinazolinone derivatives has shown promising anticancer activity, with computational studies predicting their interaction with targets like Topoisomerase II, VEGFR2, c-Met, and EGFR. nih.gov Similarly, 3D-QSAR models have been developed for quinazolinone derivatives as inhibitors of Matrix Metalloproteinase-13 (MMP-13), suggesting their potential in treating osteoarthritis. nih.gov Other studies have identified quinazolinone derivatives as potential inhibitors of dihydrofolate reductase (DHFR), a target for anticancer drugs. researchgate.netresearchgate.net

Predicted Metabolic Pathways and ADMET Properties

The prediction of a drug's metabolic fate is crucial for its development. In silico ADMET prediction tools are widely used to estimate the pharmacokinetic and toxicological properties of compounds. While specific metabolic pathway predictions for this compound are not extensively documented, studies on related quinazolinone derivatives provide valuable insights into its likely metabolic profile.

The metabolism of quinazolinone-based compounds can involve several phase I and phase II reactions. Phase I reactions typically include oxidation, reduction, and hydrolysis, often mediated by cytochrome P450 enzymes. Phase II reactions involve conjugation with endogenous molecules like glucuronic acid, sulfate, or glutathione (B108866) to increase water solubility and facilitate excretion.

Computational predictions for various quinazolinone derivatives suggest that they generally possess drug-like properties according to Lipinski's rule of five. nih.gov

Table 2: Predicted ADMET Properties of Structurally Related Quinazolinone Derivatives

ADMET ParameterPredicted Property/ValueSignificanceReference Compound(s)
Absorption High intestinal absorptionGood oral bioavailabilityQuinazolinone derivatives
Distribution Variable, some with predicted CNS barrier penetrationPotential for CNS or peripheral activityQuinazolinone derivatives
Metabolism Substrates and/or inhibitors of Cytochrome P450 enzymesPotential for drug-drug interactionsQuinazolinone derivatives
Excretion Primarily renal and/or hepaticClearance from the bodyQuinazolinone derivatives
Toxicity Generally low, but some derivatives may show hepatotoxicitySafety profileQuinazolinone derivatives

This table is a summary of predicted ADMET properties for various quinazolinone derivatives. The data is not specific to this compound but reflects the general characteristics of this class of compounds.

In silico studies on novel amide-enriched 2-(1H)-quinazolinone derivatives predicted human oral absorption to be higher than 85% for all tested compounds. nih.gov Another study on quinazolinone derivatives indicated that they generally fulfill Lipinski's rule, suggesting good oral bioavailability. nih.gov It is important to note that these predictions are for derivatives and may not be directly transferable to this compound.

The computational analysis of related compounds provides a foundational understanding of the potential biological activities and metabolic pathways of this compound. However, these in silico predictions require experimental validation to confirm the actual pharmacological and metabolic profile of the compound.

Future Research Directions and Translational Perspectives for Pyrrolo 2,1 B Quinazolin 9 1h One

Exploration of Novel and Sustainable Synthetic Pathways for Pyrrolo[2,1-b]quinazolin-9(1H)-one

The development of efficient and environmentally benign synthetic methodologies is crucial for advancing the study and application of complex heterocyclic compounds. Future research is increasingly focused on moving away from harsh reaction conditions and multi-step procedures towards more sustainable and atom-economical routes.

One innovative approach involves a silver-catalyzed intramolecular alkyne hydroamination reaction. nih.gov This method provides direct access to the this compound core and is applicable to a wide range of substrates, producing the fused heterocycles in good to excellent yields. nih.gov The use of a silver catalyst like silver trifluoromethanesulfonate (B1224126) (AgOTf) represents a significant advancement in constructing this specific heterocyclic system. nih.gov

Chemoenzymatic synthesis offers another promising green alternative. nih.gov Researchers have described a facile synthesis of pyrrolo[2,1-b]quinazoline alkaloids using an azidoreductive cyclization strategy. nih.gov This process can be carried out using baker's yeast, a mild and environmentally friendly biocatalyst, at room temperature and with good yields. nih.gov Furthermore, the resolution of intermediates like vasicinone (B1682191) has been successfully achieved using various lipases, demonstrating the potential of enzymes to produce specific stereoisomers, which is often critical for biological activity. nih.gov

Mechanochemical activation, which involves conducting reactions in a ball mill, is another sustainable strategy being explored for related quinazolinone systems. mdpi.com This solventless, one-pot cascade reaction has proven successful in synthesizing a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative, significantly reducing reaction times compared to conventional methods. mdpi.com Adapting such mechanochemical principles to the synthesis of this compound could provide a highly efficient and green manufacturing process. mdpi.com

Synthetic Method Catalyst/Reagent Key Features Reference
Intramolecular Alkyne HydroaminationSilver Trifluoromethanesulfonate (AgOTf)Direct, high-yield access to the fused ring system. nih.gov
Chemoenzymatic Azidoreductive CyclizationBaker's yeast, LipasesMild, room temperature conditions; environmentally benign; allows for stereoselective synthesis. nih.gov
Mechanochemical Double CyclocondensationHeterogeneous acid catalyst (e.g., Mont K10)Solventless, reduced reaction time, one-pot cascade. mdpi.com

Identification of Undiscovered Biological Targets and Therapeutic Applications of this compound

While the quinazolinone core is known for a wide range of biological activities, the specific therapeutic potential of the this compound scaffold is still being uncovered. Future research is aimed at systematically screening this compound and its derivatives against a broad array of biological targets to identify novel therapeutic applications.

A significant area of investigation is in the treatment of neurodegenerative diseases, such as Alzheimer's disease. nih.gov A recent study focused on designing and synthesizing novel 7-aryl-2,3-dihydrothis compound derivatives as potential cholinesterase inhibitors. nih.gov The evaluation of these compounds using Ellman's method revealed that they effectively inhibit cholinesterases (AChE and BChE) in the micromolar range. nih.gov The most potent derivative, 7-(3-Chloro-4-fluorophenyl)-2,3-dihydrothis compound, exhibited an IC₅₀ value of 6.084 ± 0.26 μM, highlighting its potential as a lead compound for Alzheimer's therapy. nih.gov

The scaffold is also being explored for its potential in treating infectious diseases. Derivatives of the related pyrrolo[1,2-c]quinazoline system have been evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria, with some promising results reported. researchgate.net Although a series of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones were found to be generally inactive against the 3D7 strain of P. falciparum (IC₅₀ > 10 μM), this systematic evaluation helps to define the structural requirements for antimalarial activity and guides future design. mdpi.com

Additionally, preliminary in vitro cytotoxicity studies of novel pyrrolo[3,2,1-ij]quinazolin-1-ones against breast cancer (MCF-7), melanoma (B16), and endothelioma (sEnd.2) cell lines have been conducted. mdpi.com While the specific results of these initial screens are part of ongoing research, they represent a crucial step in exploring the potential of this heterocyclic family in oncology. mdpi.com

Compound Class Potential Target/Application Key Finding Reference
7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-onesAlzheimer's Disease (Cholinesterase Inhibition)A derivative showed an IC₅₀ of 6.084 μM against cholinesterase. nih.gov
Pyrrolo[1,2-c]quinazolinesMalaria (Plasmodium falciparum)Promising results have been obtained, driving further investigation. researchgate.net
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-onesCancer (Cytotoxicity)Screened against MCF-7, B16, and sEnd.2 cancer cell lines to explore anticancer potential. mdpi.com

Rational Design and Development of Next-Generation this compound Analogues with Enhanced Specificity

Building upon initial biological findings, the rational design of new analogues is a critical step toward developing potent and selective drug candidates. This process involves leveraging an understanding of structure-activity relationships (SAR) and molecular modeling to make targeted chemical modifications to the core scaffold.

A key strategy is the use of modern synthetic reactions to create diverse chemical libraries for screening. For instance, the Suzuki-Miyaura cross-coupling reaction has been effectively used to synthesize 28 novel derivatives of 7-aryl-2,3-dihydrothis compound from a 7-bromoquinoline (B152726) intermediate. nih.gov This approach allows for the systematic introduction of various aryl groups at the 7-position, enabling a detailed exploration of how different substituents impact biological activity, leading to the identification of compounds with enhanced potency. nih.gov Molecular dynamics simulations further aid this process by providing insights into how a lead compound interacts with its enzyme target, guiding further structural optimization. nih.gov

Another advanced design strategy involves creating dual-target inhibitors, which can offer a synergistic therapeutic effect, particularly in complex diseases like cancer. nih.gov While research on a related quinazolinone-pyrrolodihydropyrrolone scaffold, the principle is highly relevant. nih.gov Scientists have rationally designed dual inhibitors of PIM kinase and histone deacetylase (HDAC) for treating acute myeloid leukemia (AML). nih.gov This molecular hybridization approach, which combines pharmacophores from two different inhibitors into a single molecule, could be applied to the this compound core to develop novel multi-targeting agents. nih.gov By identifying a secondary pharmacophore to merge with the quinazolinone nucleus, researchers can aim to create next-generation analogues with unique mechanisms of action and improved efficacy.

Q & A

Basic: What are the standard synthetic protocols for Pyrrolo[2,1-b]quinazolin-9(1H)-one derivatives using silver catalysis?

Answer: The most widely used method involves AgOTf (5 mol%) as a catalyst in anhydrous toluene under argon at 80°C for 3 hours. Substrates like 2-(4-pentynyl)-4(3H)-quinazolinone undergo intramolecular hydroamination-cyclization, yielding fused heterocycles with 80–93% efficiency (Table 3) . Key parameters include substrate concentration (0.1–1 M) and inert gas protection to prevent oxidation.

Basic: How are this compound derivatives structurally characterized?

Answer:

  • NMR : ¹H/¹³C NMR spectra are recorded in CDCl₃ (δ 7.26 ppm for ¹H, 77.23 ppm for ¹³C) or DMSO-d₆ (δ 2.50 ppm for ¹H, 39.52 ppm for ¹³C). Multiplicities (s, d, t) and coupling constants (Hz) confirm regiochemistry .
  • XRD : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, as seen for compounds 7A and 9G .

Advanced: How can low yields or impurities in Ag-mediated cyclization be addressed?

Answer:

  • Catalyst screening : Replace AgOTf with other Ag salts (e.g., AgNO₃) to improve selectivity.
  • Solvent optimization : Use non-polar aprotic solvents (e.g., benzene) to reduce side reactions.
  • Purification : Employ silica gel chromatography with petroleum ether/ethyl acetate (20:1) gradients. For highly impure products (e.g., 9L), iterative recrystallization or HPLC may be required .

Advanced: What methods enable enantioselective synthesis of these compounds?

Answer:

  • Enzymatic resolution : Pseudomonas cepacia lipase catalyzes kinetic resolution of racemic 3-hydroxy-2,3-dihydro derivatives via acetylation, yielding enantiopure vasicinone (bronchodilator) .
  • Chiral auxiliaries : Use O-protected chiral pyrrolidinones derived from L-aspartic acid to induce asymmetry during annulation (Scheme 6) .

Basic: What biological activities are associated with this compound derivatives?

Answer: Core scaffolds exhibit:

  • Bronchodilation : Vasicinone analogs target β₂-adrenergic receptors .
  • Anticholinesterase activity : UW-MD-72 (a dual AChE/H3R antagonist) shows IC₅₀ = 5.4 μM for AChE inhibition, relevant for Alzheimer’s disease .
  • Antimicrobial effects : Halogenated derivatives (e.g., 7-chloro analogs) disrupt bacterial membranes .

Advanced: How to design analogs for CNS targets like AChE and H3R?

Answer:

  • Suzuki-Miyaura cross-coupling : Introduce aryl groups at C5/C7/C8 using Pd(OAc)₂ and arylboronic acids (e.g., 7-bromo derivatives → biaryl analogs, 85–91% yield) .
  • Structure-activity relationships (SAR) : Incorporate piperidinylpropoxy groups (as in UW-MD-72) to balance AChE inhibition (IC₅₀ = 5.4 μM) and H3R antagonism (Kᵢ = 2.54 μM) .

Basic: What solvents and conditions favor AgOTf-catalyzed reactions?

Answer:

  • Optimal solvent : Toluene (non-polar, aprotic) maximizes yield (83–93%) by stabilizing Ag-alkyne π-complexes .
  • Critical parameters : 80°C, 3-hour reaction time, and argon atmosphere. Avoid protic solvents (e.g., MeOH) to prevent catalyst deactivation .

Advanced: How to synthesize halogenated derivatives and assess their bioactivity?

Answer:

  • Synthesis : Condense halogenated anthranilic acids (5-/7-position) with 4-aminobutyric acid in refluxing m-xylene/P₂O₅ (3 hours) to yield 7-halo or 5,7-dihalo derivatives .
  • Evaluation : Test antimicrobial activity via MIC assays against S. aureus/E. coli. Halogens enhance lipophilicity and membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.